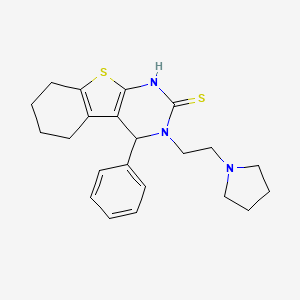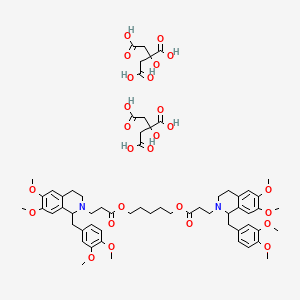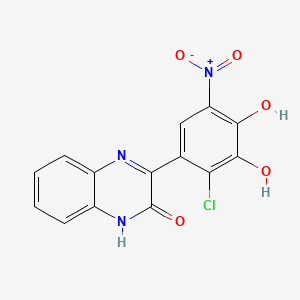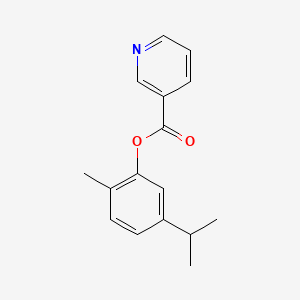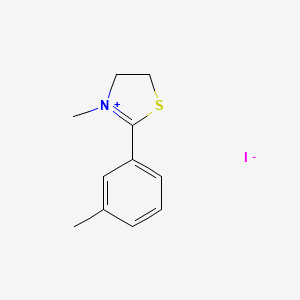
(+-)-1-Amino-1-phenyl-2-undecanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride is a chemical compound with a unique structure that combines an amino group, a phenyl ring, and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Amino-1-phenyl-2-undecanone hydrochloride typically involves the reaction of 1-phenyl-2-undecanone with an amine source under specific conditions. One common method involves the reductive amination of 1-phenyl-2-undecanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of (±)-1-Amino-1-phenyl-2-undecanone hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogens.
Major Products
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (±)-1-Amino-1-phenyl-2-undecanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ambroxol hydrochloride: Used as a mucolytic agent.
Bromhexine hydrochloride: Another mucolytic agent with similar properties.
Uniqueness
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride is unique due to its specific combination of functional groups and its long aliphatic chain, which can influence its solubility and interaction with biological targets. This makes it distinct from other similar compounds and potentially useful in different applications.
Propriétés
Numéro CAS |
153788-02-4 |
|---|---|
Formule moléculaire |
C17H28ClNO |
Poids moléculaire |
297.9 g/mol |
Nom IUPAC |
1-amino-1-phenylundecan-2-one;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-2-3-4-5-6-7-11-14-16(19)17(18)15-12-9-8-10-13-15;/h8-10,12-13,17H,2-7,11,14,18H2,1H3;1H |
Clé InChI |
NULWCWNQUUQYEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


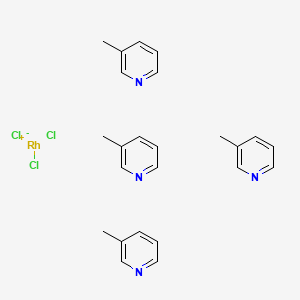
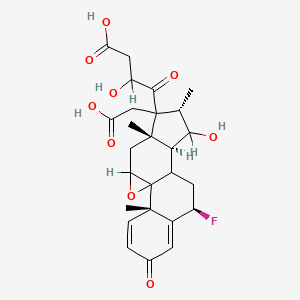
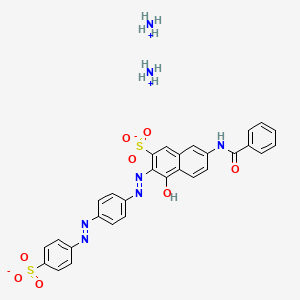
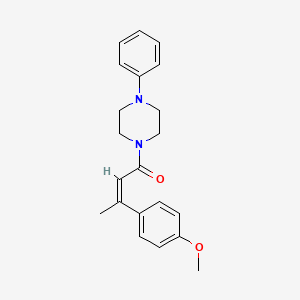
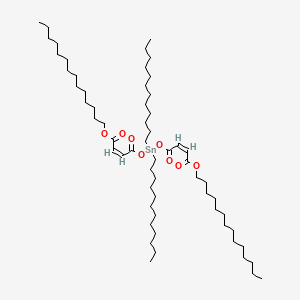
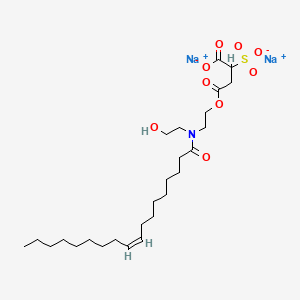
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)
